1-(2-(Difluoromethoxy)-3-nitrophenyl)propan-2-one is an organic compound with the molecular formula . This compound features a difluoromethoxy group and a nitro group attached to a phenyl ring, which is further connected to a propan-2-one moiety. It is classified as a ketone and is recognized for its potential applications in pharmaceutical and agrochemical synthesis, serving as an intermediate in various organic reactions.
The synthesis of 1-(2-(difluoromethoxy)-3-nitrophenyl)propan-2-one can be achieved through several methods:
The molecular structure of 1-(2-(difluoromethoxy)-3-nitrophenyl)propan-2-one can be described by the following data:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 245.18 g/mol |
| IUPAC Name | 1-[2-(difluoromethoxy)-3-nitrophenyl]propan-2-one |
| InChI Key | ALNQXPGFKNPYFZ-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)CC1=C(C(=CC=C1)N+[O-])OC(F)F |
The structure includes a propan-2-one backbone with a nitrophenyl substituent and a difluoromethoxy functional group, contributing to its chemical reactivity and biological activity.
1-(2-(Difluoromethoxy)-3-nitrophenyl)propan-2-one is involved in various chemical reactions:
The mechanism of action for 1-(2-(difluoromethoxy)-3-nitrophenyl)propan-2-one involves its interaction with biological targets:
The physical and chemical properties of 1-(2-(difluoromethoxy)-3-nitrophenyl)propan-2-one include:
These properties are critical for its application in laboratory settings and industrial processes .
1-(2-(Difluoromethoxy)-3-nitrophenyl)propan-2-one has several scientific applications:
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6